molecular formula C19H21N3O2 B2512328 N-(1-Cyanobutyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide CAS No. 1385398-91-3

N-(1-Cyanobutyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide

Cat. No. B2512328
CAS RN: 1385398-91-3
M. Wt: 323.396
InChI Key: VOKGHBHFCVFKJV-UHFFFAOYSA-N
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Description

N-(1-Cyanobutyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound is synthesized through a specific method and has been shown to have a mechanism of action that affects biochemical and physiological processes.

Scientific Research Applications

Colorimetric Sensing

Benzamide derivatives have been synthesized for colorimetric sensing of fluoride anions, utilizing direct acylation reactions. The solid-state properties of these compounds, revealed through X-ray single crystallography, demonstrated excellent performance in naked-eye detection of fluoride anion in solution, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism. This application is crucial in environmental monitoring and diagnostics (Younes et al., 2020).

Melanoma Cytotoxicity

Research on alkylating benzamides highlighted their potential for targeted drug delivery in melanoma therapy. The study synthesized conjugates demonstrating high toxicity against melanoma cells, supporting the concept of selective, benzamide-mediated in vivo delivery of cytostatics in melanoma cells, leading to enhanced efficacy (Wolf et al., 2004).

Histone Deacetylase Inhibition

Lead benzamide compounds bearing a cyanopyridyl moiety were identified as potent and low molecular weight histone deacetylase (HDAC) inhibitors. These findings are pivotal in cancer research, particularly in the development of new treatments through epigenetic modulation (Andrews et al., 2008).

Aryloxylation for Synthesis

Copper-mediated selective aryloxylation of benzamides, assisted by an N,O-bidentate directing group, provides a straightforward method for the synthesis of mono- and diaryloxylated benzoic acids. This chemical process is significant for the synthesis of complex molecules in organic chemistry (Hao et al., 2014).

Biological Evaluation for Medicinal Chemistry

A series of substituted benzamides were synthesized, targeting various potential biological applications. These compounds were screened for their inhibitory potential, showcasing the versatility of benzamide derivatives in the development of new therapeutic agents (Saeed et al., 2015).

properties

IUPAC Name

N-(1-cyanobutyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-3-5-17(11-20)22-19(23)16-7-4-6-15(10-16)13-24-18-9-8-14(2)21-12-18/h4,6-10,12,17H,3,5,13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKGHBHFCVFKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)C1=CC=CC(=C1)COC2=CN=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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